N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a combination of bromine, nitro, fluorine, and benzoxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves a multi-step process:
Formation of the Benzoxazole Ring: The initial step often involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction.
Formation of the Schiff Base: The final step involves the condensation of 4-bromo-3-nitrobenzaldehyde with the benzoxazole derivative to form the Schiff base, N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the benzoxazole ring.
Scientific Research Applications
N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
- **N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE
Uniqueness
The uniqueness of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the nitro and benzoxazole groups, allows for unique interactions and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H11BrFN3O3 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11BrFN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H |
InChI Key |
KOIKQIOQBKDNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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